Butyl (2,6-dichlorophenoxy)acetate
Description
Butyl (2,6-dichlorophenoxy)acetate is a synthetic chlorinated phenoxy ester compound. Its structure comprises a phenoxy ring substituted with chlorine atoms at the 2- and 6-positions, linked to an acetate group esterified with a butyl chain. This compound is structurally related to herbicidal agents like 2,4-dichlorophenoxyacetic acid (2,4-D) but differs in chlorine substitution patterns and esterification.
Properties
CAS No. |
61961-07-7 |
|---|---|
Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
butyl 2-(2,6-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-7-16-11(15)8-17-12-9(13)5-4-6-10(12)14/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
GXVORQSMJVQOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2,6-dichlorophenoxy)acetate typically involves the esterification of 2,6-dichlorophenoxyacetic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,6-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (2,6-dichlorophenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of catalysts such as expandable graphite has been reported to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Butyl (2,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2,6-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 2,6-Dichlorophenoxyacetic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Butyl (2,6-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant growth and development due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Employed in the formulation of herbicides for agricultural use, contributing to weed control in crop production
Mechanism of Action
The mechanism of action of Butyl (2,6-dichlorophenoxy)acetate involves its role as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The compound targets specific pathways involved in cell growth and differentiation, making it an effective herbicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of Butyl (2,6-dichlorophenoxy)acetate with its analogs:
Key Observations:
- Chlorine Position : The 2,6-dichloro substitution in the target compound contrasts with the 2,4-dichloro isomer (Butyl 2,4-D). This difference impacts biological activity; 2,4-D is a potent auxin herbicide, while 2,6-substituted analogs may exhibit altered receptor binding or environmental persistence .
- Physical State: Butyl esters of dichlorophenoxy compounds (e.g., Butyl 2,4-D) are typically oily liquids, suggesting similar behavior for the 2,6-isomer .
Physicochemical Properties
Volatility and Solubility:
- Butyl esters (e.g., Butyl 2,4-D) are less volatile than methyl esters (e.g., Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate), owing to the longer alkyl chain .
- Compared to butyl acetate (boiling point: 126°C), the dichlorophenoxy derivatives likely have higher boiling points due to increased molecular weight and polarity .
Stability and Degradation:
- Chlorinated phenoxy esters are prone to hydrolysis in alkaline conditions, releasing the corresponding acids (e.g., 2,6-dichlorophenoxyacetic acid). This degradation pathway is critical for environmental fate and regulatory compliance .
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